molecular formula C17H36O4 B14341661 1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane CAS No. 93658-49-2

1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane

Cat. No.: B14341661
CAS No.: 93658-49-2
M. Wt: 304.5 g/mol
InChI Key: CYQQXUJFNKCOFH-UHFFFAOYSA-N
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Description

1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane is an organic compound characterized by its complex structure, which includes multiple ether and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the core structure: The initial step involves the reaction of 3-(pentyloxy)propyl bromide with sodium methoxide to form 3-(pentyloxy)propyl methoxide.

    Introduction of methoxymethyl groups: The next step involves the reaction of the intermediate with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl groups.

    Final assembly: The final step involves the reaction of the intermediate with 1-bromopentane under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane depends on its application:

    Biological activity: The compound may interact with cellular membranes or proteins, disrupting their function and leading to antimicrobial or anticancer effects.

    Drug delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane can be compared with similar compounds such as:

    1-[2,2-Bis(methoxymethyl)-3-(butyloxy)propoxy]pentane: Similar structure but with a butyloxy group instead of a pentyloxy group, leading to different physical and chemical properties.

    1-[2,2-Bis(methoxymethyl)-3-(hexyloxy)propoxy]pentane: Similar structure but with a hexyloxy group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of ether and methoxy groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

93658-49-2

Molecular Formula

C17H36O4

Molecular Weight

304.5 g/mol

IUPAC Name

1-methoxy-2-(methoxymethyl)-3-pentoxy-2-(pentoxymethyl)propane

InChI

InChI=1S/C17H36O4/c1-5-7-9-11-20-15-17(13-18-3,14-19-4)16-21-12-10-8-6-2/h5-16H2,1-4H3

InChI Key

CYQQXUJFNKCOFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC(COC)(COC)COCCCCC

Origin of Product

United States

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